molecular formula C15H20O B1252279 Curzerene

Curzerene

Cat. No.: B1252279
M. Wt: 216.32 g/mol
InChI Key: HICAMHOOTMOHPA-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curzerene (CAS 17910-09-7, Molecular Formula: C15H20O) is a volatile aromatic sesquiterpene found in various medicinal plants, including species of Curcuma and Eugenia . This compound is a candidate of significant interest in biomedical research due to its demonstrated bioactivities in preclinical models. A primary research focus for this compound is its potent anti-tumor properties. Studies show it suppresses the progression of human glioblastoma (GBM) both in vitro and in vivo by inhibiting glutathione S-transferase A4 (GSTA4) and downregulating the mTOR signaling pathway, leading to the inhibition of proliferation, migration, and invasion of glioma cells, and the induction of apoptosis . Recent research also confirms that this compound induces apoptosis in colorectal cancer (CRC) cells by inhibiting the MEK/ERK signaling pathway, and significantly inhibits the growth of subcutaneous tumors in mouse models . Beyond oncology, this compound exhibits profound antiparasitic effects. It demonstrates effective and selective antileishmanial activity against Leishmania amazonensis, acting through direct mechanisms like inducing apoptotic and necrotic cell death in the parasite, and indirect immunomodulatory effects by altering host cytokine levels . Furthermore, essential oils rich in this compound, such as those from Eugenia uniflora, show significant central and peripheral antinociceptive and anti-inflammatory activities in animal models, validating its research potential in pain and inflammatory diseases . Researchers value this compound as a versatile bioactive compound for investigating mechanisms in cancer biology, infectious diseases, and immunology. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m1/s1

InChI Key

HICAMHOOTMOHPA-HIFRSBDPSA-N

SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Isomeric SMILES

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Synonyms

curzerene

Origin of Product

United States

Advanced Methodologies for Curzerene Isolation and Structural Elucidation

Chromatographic Techniques for High-Purity Curzerene (B231402) Isolation from Complex Matrices

Chromatography stands as a cornerstone for the purification of this compound. The selection of a specific chromatographic technique is contingent on the desired scale of isolation, the complexity of the sample matrix, and the required purity of the final product.

Preparative Liquid Chromatography for Large-Scale Isolation

For obtaining substantial quantities of this compound for extensive biological or chemical studies, preparative high-performance liquid chromatography (prep-HPLC) is a powerful tool. This technique utilizes high-pressure pumps to pass the sample through a column packed with a stationary phase, enabling separation based on differential partitioning of the components between the mobile and stationary phases. The use of uniform stationary phases with small particle sizes (typically 5-20 μm) in prep-HPLC allows for high purity, resolution, and selectivity in the separation of this compound from intricate mixtures. researchgate.net While effective, prep-HPLC can require long columns and significant volumes of solvents. researchgate.net

In a multi-step isolation strategy, prep-HPLC can be employed to further purify fractions that have been initially separated by other methods, such as counter-current chromatography. researchgate.net This combination of techniques allows for the efficient isolation of high-purity compounds from complex natural product extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Profiling and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a pivotal technique for both the qualitative and quantitative analysis of volatile compounds like this compound in essential oils. researchgate.netscielo.br In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer ionizes the separated compounds and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. scispace.com

The identification of this compound is achieved by comparing its mass spectrum and retention index with those in mass spectral libraries (such as NIST and Wiley) and published data. scielo.brnih.gov Quantitative analysis is typically performed using the total ion chromatogram (TIC) and is expressed as the relative percentage of the total oil composition. scielo.br

It is crucial to note that the high temperatures used in conventional GC analysis can cause thermal rearrangement of certain compounds. For instance, furanodiene (B1217673), a sesquiterpene found in some essential oils, can thermally rearrange to this compound. scielo.brscienceopen.comresearchgate.net Therefore, employing mild GC analysis conditions, such as a constant lower temperature, is essential for accurately quantifying the original concentrations of both furanodiene and this compound in a sample. scielo.brscienceopen.comresearchgate.net

Table 1: GC-MS Operating Conditions for this compound Analysis

ParameterCondition
Column Fused-silica capillary column (e.g., ZB-5, Rxi-5ms) scielo.brnih.gov
Injector Temperature 250 °C nih.gov
Oven Temperature Program 60–240 °C (at 3 °C/min) nih.gov
Carrier Gas Helium nih.govuokerbala.edu.iq
Ionization Mode Electron Impact (EI) at 70 eV nih.gov
Mass Range 35–400 m/z nih.gov

Countercurrent Chromatography for Targeted Separation

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers significant advantages for the separation of natural products, including this compound. springernature.comnih.govnih.gov Unlike traditional liquid-solid chromatography, CCC avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. nih.govmdpi.com This results in high sample recovery and is particularly suitable for separating sensitive or unstable compounds. springernature.comnih.gov

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com The selection of an appropriate two-phase solvent system is the most critical step for a successful separation. nih.govnih.gov The partition coefficient (K) of the target compound should ideally be in the range of 0.5–2.0 for effective separation. mdpi.comnih.gov

High-performance centrifugal partition chromatography (HPCPC), a form of CCC, has been successfully used to isolate this compound from the essential oil of Curcuma wenyujin. nih.gov In one study, a nonaqueous two-phase solvent system of petroleum ether-acetonitrile-acetone (4:3:1 v/v/v) was employed to isolate 18 mg of this compound from 300 mg of essential oil. nih.gov High-speed counter-current chromatography (HSCCC) has also been effectively applied for the preparative separation of other sesquiterpenoids from various plant extracts. nih.govresearchgate.net

Table 2: Example of a Two-Phase Solvent System for this compound Isolation by HPCPC

Solvent System ComponentsVolume Ratio
Petroleum Ether4
Acetonitrile3
Acetone1
Source: nih.gov

Spectroscopic and Spectrometric Approaches to this compound Structure and Stereochemistry

Once isolated, the definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of natural products. nih.govcore.ac.ukspringernature.com Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. core.ac.uk

¹H NMR provides information about the chemical environment and number of different types of protons in the molecule.

¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework. mdpi.compitt.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close to each other in space. core.ac.uk

The structural assignment is confirmed by comparing the acquired NMR data with published values for this compound. nih.govresearchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecule, which allows for the calculation of its molecular formula. nih.gov

Electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography, produces a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint that can be compared with databases for identification. researchgate.net The fragmentation analysis provides valuable clues about the structure of the molecule by showing how it breaks apart under electron impact. scispace.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

The determination of a chiral molecule's absolute configuration is a critical and often challenging aspect of structural elucidation. hebmu.edu.cn Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), has become an indispensable tool for this purpose, offering a powerful alternative to classical methods that may require chemical derivatization or the formation of high-quality crystals. nih.govmdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which provides information about the spatial arrangement of its atoms. hebmu.edu.cn

For complex natural products like the sesquiterpenoid this compound, which possesses specific stereocenters, ECD is particularly valuable. The modern approach involves a synergistic combination of experimental measurement and quantum chemical calculation. hebmu.edu.cnnih.govresearchgate.net The process begins with the experimental measurement of the ECD spectrum of the isolated this compound. Concurrently, computational methods are used to predict the theoretical ECD spectra for all possible stereoisomers of the molecule.

This computational process involves several key steps:

Conformational Analysis : A thorough search for all possible low-energy conformations of the molecule is performed using molecular mechanics force-field methods. hebmu.edu.cn

Geometric Optimization : The identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). hebmu.edu.cn

ECD Calculation : Time-dependent DFT (TDDFT) is then employed to calculate the ECD spectrum for each stable conformer. hebmu.edu.cnacs.org

Boltzmann Averaging : The final theoretical spectrum for a given stereoisomer is generated by averaging the spectra of its individual conformers, weighted according to their thermodynamic populations based on the Boltzmann distribution. mdpi.com

The absolute configuration of the isolated this compound is then determined by comparing its experimental ECD spectrum with the computationally predicted spectra. hebmu.edu.cn A close match between the experimental curve and one of the calculated curves allows for an unambiguous assignment of the absolute configuration. nih.gov This combined experimental-theoretical approach has been successfully applied to determine the absolute configurations of a wide array of structurally diverse natural products, including various sesquiterpenoids. hebmu.edu.cnacs.orgnih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is widely regarded as the most definitive method for determining the complete three-dimensional atomic and molecular structure of a compound. This powerful, non-destructive technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of a molecule, effectively generating a 3D map of electron density. nih.gov

The application of X-ray crystallography involves three principal stages:

Crystal Growth : The first and often most significant challenge is to obtain a high-quality single crystal of the purified compound. The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal lattice, and be free from major defects.

Data Collection : The crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. nih.gov

Structure Solution and Refinement : The positions and intensities of the diffracted spots are measured, and through complex mathematical Fourier transforms, an electron density map of the molecule is calculated. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental diffraction data.

For a furanosesquiterpenoid like this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its molecular connectivity, conformation, and the relative and absolute configuration of its chiral centers. The resulting structural data serves as the "gold standard" for validating structures proposed by other spectroscopic means. While its application is entirely dependent on the ability to grow suitable crystals, which can be difficult for oily or volatile natural products, X-ray crystallography remains the ultimate tool for definitive structural elucidation in chemical research.

Elucidating the Biosynthetic Pathways of Curzerene

Identification of Precursor Molecules and Enzymatic Transformations

The biosynthesis of curzerene (B231402), like other sesquiterpenoids, originates from the universal isoprenoid pathway. The primary precursor molecule for sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 compound. nih.govnih.govmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgescholarship.org FPP itself is synthesized from smaller five-carbon units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comescholarship.org

The conversion of FPP into diverse sesquiterpenoids involves a series of complex enzymatic transformations, including cyclization, rearrangement, and oxidation reactions. nih.gov For this compound, furanodiene (B1217673) has been identified as a key precursor that can undergo thermal rearrangement to form this compound. vulcanchem.comupol.cz This suggests that specific enzymes might catalyze the formation of furanodiene, followed by either an enzymatic or non-enzymatic rearrangement to yield this compound.

Investigation of Isoprenoid Pathway Intermediates Leading to this compound

The isoprenoid pathway is central to the biosynthesis of a vast array of natural products, including sesquiterpenes. In plants, both the MVA and MEP pathways contribute to the production of IPP and DMAPP, which are then condensed to form geranyl diphosphate (GPP, C10) and subsequently FPP (C15). mdpi.com

FPP serves as the direct precursor for all sesquiterpenes. The initial committed step in sesquiterpene biosynthesis often involves a sesquiterpene synthase enzyme, which catalyzes the cyclization of FPP to form various sesquiterpene hydrocarbons. A notable intermediate in many sesquiterpene pathways is germacrene A, formed from (2E,6E)-farnesyl diphosphate by the action of germacrene A synthase (GAS). uniprot.orgnih.govwikipedia.org Germacrene A is a common precursor to germacrane-type sesquiterpenoids, a class to which furanodiene belongs. nih.gov The subsequent enzymatic steps, including hydroxylations and further cyclizations or rearrangements, lead to the specific furan-containing structure of this compound.

Genetic and Transcriptomic Analyses of this compound Biosynthesis in Producer Organisms

Genetic and transcriptomic studies have provided insights into the molecular mechanisms underlying this compound biosynthesis in its producer organisms. Curcuma species are prominent sources of this compound, and research has focused on identifying genes involved in their essential oil production. mdpi.comnih.gov

For instance, comparative transcriptomic analyses of Curcuma wenyujin from different cultivation areas have revealed significant differences in the content of essential oil components, including this compound, which correlate with variations in gene expression. nih.gov Specifically, the expression of genes related to the terpene pathway was found to be significantly up-regulated in rhizomes with higher this compound content. nih.gov While direct "this compound synthase" genes are not widely characterized in the provided search results, the broader studies on terpene and curcuminoid biosynthesis genes in Curcuma zedoaria indicate active research in identifying the enzymatic machinery. nih.goveurekaselect.com These analyses often employ techniques like RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) to assess global gene expression patterns and identify differentially expressed genes associated with metabolite production. nih.govnih.govrna-seqblog.commdpi.combiorxiv.org

Chemoenzymatic Synthesis Strategies Inspired by Biosynthetic Logic

The detailed understanding of natural biosynthetic pathways, including the identification of specific enzymes and their catalytic mechanisms, provides a powerful foundation for designing chemoenzymatic and biotechnological synthesis strategies for complex natural products like this compound. escholarship.org

Metabolic engineering approaches aim to harness or modify microbial systems (e.g., Escherichia coli or yeast) to produce valuable isoprenoids and sesquiterpenes. This often involves introducing or enhancing the expression of exogenous genes encoding key enzymes from the plant's biosynthetic pathway into a microbial host. escholarship.orgescholarship.org For example, the FPP precursor, which is the starting point for this compound, can be accumulated in engineered microorganisms. researchgate.net By understanding the specific sesquiterpene synthases and modifying enzymes involved in the later stages of this compound formation, researchers can potentially reconstruct or optimize its production in vitro or in vivo. These chemoenzymatic strategies offer advantages such as high stereoselectivity, reduced environmental impact, and the potential for scalable and sustainable production compared to traditional chemical synthesis or direct plant extraction.

Synthetic Strategies and Methodologies for Curzerene and Its Analogues

Total Synthesis of Curzerene (B231402): Seminal Contributions and Modern Approaches

The total synthesis of furanosesquiterpenes, including this compound, has been a subject of significant interest. Early approaches often focused on confirming the structure of these natural products, while modern syntheses aim for efficiency, stereocontrol, and the ability to generate diverse analogues. A comprehensive review of furanosesquiterpene synthesis provides a broad context for the specific strategies applicable to this compound tandfonline.com.

Achieving stereocontrol is a critical aspect of synthesizing complex natural products like this compound, which possesses specific stereocenters. While a definitive stereocontrolled total synthesis of this compound has not been extensively documented in singular seminal reports, the principles can be inferred from the synthesis of structurally related furanosesquiterpenes and other terpenoids.

Methodologies for the stereocontrolled synthesis of polyene isoprenoids offer foundational strategies that can be adapted for this compound thegoodscentscompany.com. Furthermore, general strategies for the stereoselective synthesis of marine furanosesquiterpenes, such as those related to pallescensins, provide a modern playbook for controlling stereochemistry. These approaches often involve the coupling of key building blocks and the use of stereoselective reactions to establish the desired spatial arrangement of substituents mdpi.comresearchgate.net. For instance, a strategy involving the coupling of a C10 cyclogeranyl moiety with a C5 3-(methylene)furan moiety has been successful for other furanosesquiterpenes and could be conceptually applied to this compound mdpi.comresearchgate.net.

Enantioselective synthesis, which yields a single enantiomer of a chiral compound, is crucial for studying the specific biological activities of molecules like this compound. While a dedicated enantioselective synthesis of both (+)- and (-)-curzerene is not prominently reported, the synthesis of the structurally similar (+)-α-curcumene has been achieved. This was accomplished using a chiral hydrogenesterification reaction as the key step to introduce chirality, demonstrating a viable pathway for accessing enantiopure this compound-like scaffolds researchgate.net. Such approaches are vital for creating specific enantiomers to investigate their distinct biological effects.

Biomimetic synthesis seeks to mimic the natural biosynthetic pathways of a target molecule. In the case of this compound, a significant biomimetic approach involves its formation from furanodiene (B1217673) through a Cope rearrangement researchgate.net. This mdpi.commdpi.com-sigmatropic rearrangement is a thermally induced process that converts the germacrane-type furan (B31954) sesquiterpene, furanodiene, into the elemane-type skeleton of this compound.

This rearrangement is not only a proposed biosynthetic pathway but also a practical synthetic strategy. It has been observed to occur during the analysis of essential oils at elevated temperatures, indicating its feasibility under laboratory conditions researchgate.net. The Cope rearrangement of furanodiene provides a direct and efficient route to the this compound scaffold, embodying the principles of biomimetic synthesis where complex structures are assembled from simpler, biosynthetically relevant precursors. Mechanistic studies of this transformation are crucial for understanding the reaction conditions and stereochemical outcomes, thereby enabling its application in a controlled synthetic context.

Partial Synthesis of this compound Derivatives from Readily Available Precursors

The partial synthesis of this compound derivatives allows for the exploration of structure-activity relationships by modifying the core structure of the natural product. While specific reports on the partial synthesis of a wide range of this compound derivatives are not abundant, the methodologies for creating derivatives of similar bioactive compounds, such as curcumin (B1669340), can provide valuable insights.

For instance, new curcumin derivatives have been synthesized through reactions like the Knoevenagel and Claisen-Schmidt condensations researchgate.net. These reactions allow for the introduction of various substituents onto the core structure, leading to a library of analogues with potentially altered biological activities. Similar strategies could be employed starting from this compound or a key synthetic intermediate to generate novel derivatives for biological screening. The synthesis of monocarbonyl analogues of curcumin based on the pseudopelletierine scaffold also showcases how core structures can be modified to create new bioactive compounds nih.gov. The synthesis of chalcone derivatives, which share some structural similarities with components of the this compound precursor pathways, also highlights a range of synthetic transformations that could be applied to create this compound analogues scienceopen.com.

Development of Novel Synthetic Methodologies for this compound Scaffolds

The development of novel synthetic methodologies is often inspired by the challenges posed by complex natural products like this compound. The construction of the dihydrofuran ring, a key feature of the this compound scaffold, has been a focus of methodological innovation.

One powerful technique for the formation of dihydrofuran rings is ring-closing alkene metathesis (RCM). This method has been widely applied in the synthesis of various natural products containing this motif nih.govbohrium.com. RCM offers a versatile and efficient way to construct the five-membered heterocyclic ring of this compound from an appropriately designed acyclic precursor.

Other novel methods for the synthesis of heterocyclic rings, including tetrahydrofuran and by extension dihydrofuran motifs, have also been developed. These can involve cascade reactions initiated by organoaluminum reagents reacting with acetals, leading to cyclization figshare.com. Such innovative approaches contribute to the synthetic chemist's toolbox and can be strategically employed in the total synthesis of this compound and its analogues. The development of new strategies in the synthesis of terpenoid natural products, in general, provides a continuous source of inspiration and new tools for tackling complex targets like this compound escholarship.orgnih.gov.

Computational Chemistry in Rational this compound Synthetic Design

Computational chemistry has emerged as a powerful tool in modern synthetic organic chemistry, enabling the rational design of synthetic routes and the prediction of reaction outcomes. While specific computational studies exclusively focused on the total synthesis of this compound are not widely reported, the principles and applications of computational chemistry in natural product synthesis are directly relevant.

Computational methods, such as Density Functional Theory (DFT), can be used to analyze and predict the feasibility of synthetic pathways nih.govresearchgate.net. For instance, computational analysis can be applied to study the mechanism and energetics of the Cope rearrangement of furanodiene to this compound, providing insights into the reaction conditions that would favor the desired product. This can help in optimizing the biomimetic synthesis of this compound.

Furthermore, computational tools can aid in the design of novel synthetic strategies by evaluating the stability of intermediates and the energy barriers of key reaction steps. This "in silico" analysis can save significant time and resources in the laboratory by guiding the selection of the most promising synthetic routes. The use of computational genomics to identify biosynthetic pathways can also inform biomimetic synthetic approaches nih.gov. As computational methods become more sophisticated, their role in the rational design of complex natural product syntheses, including that of this compound, is expected to grow significantly.

Structural Modification and Structure Activity Relationship Sar Investigations of Curzerene Analogues

Rational Design and Synthesis of Curzerene (B231402) Derivatives for Mechanistic Probes

Influence of Stereochemistry on Biological Modulations

There is no available research on the influence of stereochemistry on the biological activities of this compound analogues. Studies investigating the synthesis of different stereoisomers of this compound derivatives and the subsequent evaluation of their biological effects have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

A search for QSAR models developed for this compound analogues yielded no results. There are no published studies detailing the development of predictive models for the biological activity of this compound derivatives based on their physicochemical properties and structural features.

Fragment-Based Drug Discovery Approaches Leveraging this compound Scaffolds

No literature exists on the application of fragment-based drug discovery (FBDD) approaches utilizing the this compound scaffold. There is no information on the screening of chemical fragments against biological targets to identify interactions that could be built upon using the this compound chemical structure as a starting point.

Mechanistic Investigations of Curzerene S Biological Modulations in Preclinical Models Excluding Human Clinical Trial Data, Dosage, Safety/adverse Effects

Cellular and Molecular Targets of Curzerene (B231402) Action

This compound, a sesquiterpene extracted from Curcuma rhizomes, demonstrates a range of biological activities by interacting with various cellular and molecular components. Preclinical research has begun to elucidate the specific targets through which this compound exerts its effects, pointing to a multi-targeted mechanism of action. These investigations have primarily focused on its interactions with specific enzymes and its broader influence on intracellular signaling networks.

Interaction with Specific Enzymes (e.g., Glutathione (B108866) S-transferase A1/A4, MEK/ERK, mTOR)

Glutathione S-transferases (GSTs): A significant molecular target of this compound is the Glutathione S-transferase (GST) family of enzymes, particularly the alpha class members GSTA1 and GSTA4. In preclinical models of lung cancer, this compound has been shown to downregulate the expression of both Glutathione S-transferase A1 (GSTA1) mRNA and its corresponding protein. nih.gov Similarly, in studies involving human glioblastoma cells (U251 and U87), this compound was found to inhibit the expression of Glutathione S-transferase A4 (GSTA4) at both the mRNA and protein levels. nih.gov GSTs are crucial phase II detoxification enzymes that protect cells from electrophilic compounds and oxidative stress. nih.gov By downregulating GSTA4, this compound is hypothesized to reduce the detoxification of harmful substances like 4-hydroxynonenal (B163490) (4-HNE), leading to increased intracellular concentrations of these molecules and promoting apoptosis in tumor cells. nih.gov

mTOR (mammalian Target of Rapamycin): this compound has been identified as an inhibitor of the mTOR signaling pathway. In preclinical studies using hepatocellular carcinoma (HCC) and glioblastoma cell lines, treatment with this compound led to a significant reduction in the phosphorylation of mTOR. nih.govnih.gov Since phosphorylation is key to mTOR activation, this compound effectively inhibits the kinase activity of this protein. nih.govresearchgate.net The mTOR kinase is a central regulator of cell growth, proliferation, and survival. scielo.org.mx Its inhibition is a key mechanism behind the observed anti-tumor effects of this compound in these preclinical models. nih.govnih.gov In xenograft mouse models of HCC, this compound treatment also decreased the expression of phosphorylated mTOR in tumor tissue. nih.gov

MEK/ERK: Based on the available preclinical data, there is currently no direct evidence detailing a specific interaction between this compound and the enzymes MEK (MAPK/ERK kinase) or ERK (extracellular signal-regulated kinase). While related pathways are affected by this compound, its direct binding to or modulation of MEK/ERK activity has not been a focus of the reviewed studies.

Modulation of Receptors and Ion Channels

Current preclinical literature does not provide specific details on the direct modulation of receptors or ion channels by this compound. While the compound influences broad signaling cascades that can be initiated by receptor activation, studies pinpointing a direct interaction between this compound and a specific cellular receptor or ion channel are not available at this time.

Protein-Ligand Interaction Studies

Computational methods, such as molecular docking, have been employed to predict the binding affinity of this compound with various protein targets. One such study investigated the inhibitory potential of several herbal compounds, including this compound, against key protein targets of the COVID-19 virus. The study calculated the binding energies between this compound and targets such as spike glycoprotein, Papain-like protease (PLpro), non-structural protein 15 (NSP15), RNA-dependent RNA polymerase, and the main protease. The binding energies for this compound across these targets were found to be in the range of 2.22 to 5.30 kcal/mol. openmedicinalchemistryjournal.com In molecular docking, a more negative binding energy score typically indicates a stronger and more stable interaction. nih.gov Within this specific study, this compound, along with Incensole, demonstrated the lowest binding affinity (least negative binding energy) among the compounds tested, suggesting a weaker interaction with these particular viral proteins compared to the other substances evaluated. openmedicinalchemistryjournal.com

Table 1: Molecular Docking Binding Energies of this compound with Viral Protein Targets

Protein TargetBinding Energy (kcal/mol) RangeReference
Spike glycoprotein, PLpro, NSP15, RNA-dependent RNA polymerase, Main protease2.22 - 5.30 openmedicinalchemistryjournal.com

This compound's Influence on Intracellular Signaling Pathways

This compound's biological effects are largely mediated by its ability to modulate critical intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and apoptosis.

Regulation of PI3K/AKT/mTOR Pathway

One of the most well-documented mechanisms of this compound action is its regulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govscielo.org.mx This pathway is frequently hyperactivated in various cancers and plays a pivotal role in promoting cell proliferation, survival, and migration. scielo.org.mxnih.gov

Preclinical studies in hepatocellular carcinoma (HCC) cells (Huh7 and HCCLM3) have demonstrated that this compound treatment effectively restrains the phosphorylation of PI3K, AKT, and mTOR. nih.gov By inhibiting the phosphorylation of these key kinases, this compound inactivates the entire downstream signaling cascade. nih.govscielo.org.mx This inactivation is a primary contributor to the observed anti-proliferative and pro-apoptotic effects of this compound in HCC models. scielo.org.mx The suppressive effect on this pathway has also been confirmed in glioma cells. nih.gov In vivo experiments using a mouse xenograft model of HCC further substantiated these findings, showing that this compound administration inhibited tumor growth and suppressed mTOR activity within the tumor tissue. nih.govscielo.org.mx

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Components in Preclinical Models

Cell Line/ModelPathway ComponentObserved EffectReference
Huh7 and HCCLM3 (Hepatocellular Carcinoma)p-PI3K, p-AKT, p-mTORDownregulation/Restrained Phosphorylation nih.gov
U251 and U87 (Glioblastoma)p-mTORInhibited Activation/Reduced Phosphorylation nih.gov
HCC Xenograft Mouse Modelp-mTORDecreased Expression nih.gov

Modulation of MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govjcpres.com However, based on the reviewed preclinical research, there is a lack of specific data detailing the modulatory effects of this compound on the MAPK/ERK signaling cascade. While other natural compounds from the Curcuma genus have been shown to interact with this pathway, the direct influence of isolated this compound on the phosphorylation or activity of key MAPK/ERK components has not been explicitly reported in the available literature. mdpi.com

Effects on NF-κB Pathway and Inflammatory Mediators

This compound has demonstrated potential as an anti-inflammatory agent through its influence on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.govnih.gov In preclinical models, this compound has been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α) in THP-1 cells, suggesting its capacity to modulate inflammatory cytokine production. nih.gov Furthermore, low concentrations of this compound may inhibit the release of nitric oxide from macrophages, which in turn can affect cellular signaling activation. nih.gov

The NF-κB pathway is central to the transcription of numerous pro-inflammatory genes. nih.govnih.gov Curcumin (B1669340), a related compound, is known to inhibit NF-κB activation by preventing the activation of IκB kinase (IKK), which is necessary for the degradation of the NF-κB inhibitor, IκB. researchgate.net This inhibition of IKK activity prevents the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net While the precise mechanisms for this compound are still under investigation, its structural similarities to curcumin suggest it may operate through similar pathways to exert its anti-inflammatory effects.

Investigations into Calcium Homeostasis and Related Signaling

Intracellular calcium (Ca2+) is a vital second messenger that governs a multitude of cellular processes, including apoptosis, cell division, and gene transcription. mdpi.com Dysregulation of calcium homeostasis is implicated in various pathological conditions. mdpi.com In the context of this compound's biological activity, investigations have shown that it can affect intracellular calcium distribution. Specifically, treatment of colorectal cancer cells with this compound led to an increase in the expression of cleaved PARP, a marker of apoptosis, by influencing intracellular calcium levels. nih.gov

While direct and extensive studies on this compound's role in calcium signaling are emerging, the broader class of natural compounds to which it belongs has been shown to modulate calcium homeostasis. mdpi.com For instance, resveratrol, another natural polyphenol, is known to potently modulate intracellular calcium concentrations by affecting calcium influx, release from intracellular stores, and the activation of calcium-sensitive molecules. mdpi.com Maintaining calcium homeostasis is critical, as significant depletion of calcium from the endoplasmic reticulum (ER) can trigger pro-inflammatory responses and apoptosis. mdpi.comnih.gov The ability of this compound to influence intracellular calcium suggests a potential mechanism by which it exerts its pro-apoptotic effects in cancer cells. nih.gov

Regulation of Gene Expression and Protein Synthesis by this compound

This compound has been found to modulate the expression of several genes and proteins involved in key cellular processes, contributing to its observed anti-tumor effects. nih.govscielo.org.mx A significant finding is its ability to inhibit the expression of Glutathione S-transferase A4 (GSTA4) at both the mRNA and protein levels in glioma cells. nih.gov This inhibition is correlated with the downregulation of cancer cell proliferation. nih.gov

Furthermore, this compound treatment has been shown to impact the expression of proteins that regulate cell cycle and proliferation. In hepatocellular carcinoma (HCC) cells, this compound decreased the protein levels of Cyclin-Dependent Kinase 1 (CDK1), Cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA). scielo.org.mx In glioma cells, it was observed to inhibit the expression of matrix metalloproteinase 9 (MMP9). nih.gov The regulation of gene expression extends to signaling pathways, with this compound inhibiting the activation of the mTOR pathway by reducing the phosphorylation of mTOR and its downstream effector, p70S6 kinase. nih.gov

The broader context of gene expression regulation involves complex processes from transcription to post-translational modifications. nih.govnih.govthemedicalbiochemistrypage.orgresearchgate.net Natural compounds like curcumin have been shown to modulate gene expression through various mechanisms, including influencing the expression of antioxidant genes and those involved in epigenetic modifications. mdpi.com this compound's ability to alter the expression profile of cancer cells highlights a critical aspect of its mechanism of action.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Cellular Models

A substantial body of preclinical evidence demonstrates that this compound can induce programmed cell death, primarily apoptosis, in various cancer cell lines. nih.govnih.govscielo.org.mx In colorectal cancer cells (HT29 and HCT8), this compound was shown to induce apoptosis in a time- and dose-dependent manner. nih.gov This pro-apoptotic effect was confirmed by the observation that the apoptosis inhibitor Z-VAD-FMK could rescue this compound-induced cell death. nih.gov The mechanism of apoptosis induction in these cells involves the inhibition of the MEK/ERK signaling pathway. nih.gov

Similarly, in glioma cells (U251 and U87), this compound treatment correlated with the induction of apoptosis. nih.gov This was associated with the inhibition of GSTA4 expression. nih.gov In hepatocellular carcinoma (HCC) cells, this compound promoted apoptosis by significantly upregulating the pro-apoptotic protein Bax and the activation of cleaved caspase-3 and cleaved PARP, while concurrently reducing the expression of the anti-apoptotic protein Bcl-2. scielo.org.mx The induction of apoptosis is a key mechanism for the therapeutic potential of many anti-cancer agents. researchgate.netyoutube.com

The molecular machinery of apoptosis is complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net this compound appears to engage these pathways, as evidenced by its effects on Bcl-2 family proteins and caspase activation. scielo.org.mx

Impact on Cell Cycle Progression in Preclinical Systems

This compound has been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. scielo.org.mxmdpi.com This is a common mechanism of action for many anti-cancer compounds. mdpi.comnih.gov In hepatocellular carcinoma (HCC) cells, treatment with this compound resulted in an increased proportion of cells in the G2/M phase, indicating a G2/M phase arrest. scielo.org.mx This cell cycle arrest was accompanied by a reduction in the levels of key cell cycle-related proteins, including CDK1 and cyclin B1. scielo.org.mx

Modulation of Cellular Proliferation, Migration, and Invasion in In Vitro Models

This compound has consistently shown inhibitory effects on the proliferation, migration, and invasion of various cancer cells in in vitro models. nih.govscielo.org.mxresearchgate.net In human glioblastoma cells (U251 and U87), this compound was found to downregulate proliferation in a time- and dose-dependent manner. nih.gov EdU staining confirmed that this compound treatment reduced the proliferation of these glioma cells. nih.govresearchgate.net

Beyond proliferation, this compound also curtails the migratory and invasive capabilities of cancer cells, which are critical for metastasis. mdpi.comspringernature.com In glioma cells, both invasion and migration were inhibited by this compound treatment. nih.gov Transwell migration assays and wound healing experiments demonstrated a reduced ability of this compound-treated U251 and U87 cells to migrate. researchgate.net This anti-migratory effect is partly attributed to the inhibition of matrix metalloproteinase 9 (MMP9) expression, an enzyme involved in the degradation of the extracellular matrix. nih.gov Similarly, in hepatocellular carcinoma (HCC) models, this compound inhibited cell invasion and migration, which was associated with the inactivation of the PI3K/AKT/mTOR pathway. scielo.org.mx

The tables below summarize the effects of this compound on cellular processes and protein/gene expression.

Interactive Data Table: Effect of this compound on Cellular Processes in Preclinical Models

Cell LineCancer TypeCellular ProcessEffect of this compoundReference
HT29, HCT8Colorectal CancerApoptosisInduced nih.gov
HT29, HCT8Colorectal CancerProliferationInhibited nih.gov
U251, U87GlioblastomaProliferationInhibited nih.govresearchgate.net
U251, U87GlioblastomaInvasionInhibited nih.govresearchgate.net
U251, U87GlioblastomaMigrationInhibited nih.govresearchgate.net
U251, U87GlioblastomaApoptosisInduced nih.gov
Huh7, HCCLM3Hepatocellular CarcinomaProliferationInhibited scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaInvasionInhibited scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaMigrationInhibited scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaApoptosisPromoted scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaCell CycleG2/M Arrest scielo.org.mx

Interactive Data Table: Effect of this compound on Protein and Gene Expression

Cell LineCancer TypeTarget Protein/GeneEffect of this compoundReference
THP-1LeukemiaTNF-αReduced secretion nih.gov
U251, U87GlioblastomaGSTA4 (mRNA and protein)Inhibited expression nih.gov
U251, U87Glioblastomap-mTORDecreased nih.gov
U251, U87GlioblastomaMMP9Inhibited expression nih.gov
Huh7, HCCLM3Hepatocellular CarcinomaCDK1Reduced scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaCyclin B1Reduced scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaPCNAReduced scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaBaxUpregulated scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaCleaved Caspase-3Activated scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaCleaved PARPActivated scielo.org.mx
Huh7, HCCLM3Hepatocellular CarcinomaBcl-2Reduced scielo.org.mx
HT29Colorectal CancerCleaved PARPIncreased expression nih.gov
HT29Colorectal Cancerp-MEKDecreased expression nih.gov
HT29Colorectal Cancerp-ERKDecreased expression nih.gov
HT29Colorectal CancerBcl-2Decreased expression nih.gov

Antioxidant Mechanisms and Redox Homeostasis Regulation

This compound's biological activities are also linked to its antioxidant properties and its ability to modulate cellular redox homeostasis. nih.govcabidigitallibrary.org Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. cabidigitallibrary.orgnih.govresearchgate.netresearchgate.net An imbalance can lead to oxidative stress, which is implicated in various diseases, including cancer. researchgate.net

In colorectal cancer cells, this compound treatment was associated with an increase in intracellular reactive oxygen species (ROS). nih.gov While seemingly contradictory to an antioxidant effect, the induction of ROS in cancer cells can be a mechanism to trigger apoptosis. nih.gov This suggests that this compound may disrupt the redox balance in cancer cells, pushing them towards a pro-apoptotic state.

Furthermore, studies on essential oils rich in this compound have demonstrated antioxidant activity, such as scavenging DPPH radicals. nih.gov The antioxidant activity of such oils is not solely attributed to their main constituents but also to the synergistic action of minor components. nih.gov this compound's impact on redox homeostasis is also evident in its ability to inhibit GSTA4, an enzyme involved in detoxification and protection against oxidative stress. nih.gov By inhibiting GSTA4, this compound may increase cellular levels of reactive species like 4-hydroxynonenal, contributing to its anti-cancer effects. nih.gov

Mechanistic Insights into Antifungal Activity

Preclinical investigations suggest that this compound, as a component of essential oil extracts, contributes to antifungal activity through a multi-targeted mechanism, primarily disrupting fungal cell integrity and metabolic functions. Studies on extracts from Curcuma longa, containing this compound among other active compounds, have provided insights into these mechanisms against various fungal pathogens.

One study investigating the effects of Curcuma longa extract on Fusarium graminearum revealed that the extract's antifungal action involves several cellular targets. The proposed mechanisms include the disruption of the fungal cell membrane, leading to increased permeability and loss of cellular contents. Furthermore, the extract was found to inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates its fluidity and integrity. researchgate.netplos.orgnih.gov This inhibition disrupts membrane function and can lead to cell death.

The same study also indicated that the extract interferes with fungal respiration by inhibiting key enzymes such as succinate (B1194679) dehydrogenase (SDH) and NADH oxidase. plos.orgnih.gov These enzymes are crucial for cellular respiration and energy production, and their inhibition can lead to metabolic collapse within the fungal cell.

While these findings are promising, it is important to note that they are based on studies of a complex plant extract. The precise and individual contribution of this compound to these observed antifungal effects, separate from the synergistic action of other compounds in the extract, requires further elucidation. However, the inhibitory effects of the components of the C. longa extract on the mycelial growth of F. graminearum have been documented, as shown in the table below.

Inhibitory Effects of Curcuma longa Extract Components on Fusarium graminearum Mycelial Growth
ComponentInhibitory Rate (%)
Curdione52.9
Curdione + Isocurcumenol100
Curdione + β-elemene100
Curdione + Curcumin93.6
Curdione + this compound88.9
Curdione + Curcumenol82.7
Curdione + Curcumol63.6
Curdione + Germacrone56.4

Data sourced from Chen et al. (2018) plos.org

Neurobiological System Interactions and Molecular Basis (e.g., addiction withdrawal pathways)

Preclinical evidence suggests that this compound interacts with neurobiological systems, particularly in pathways related to addiction and withdrawal. Research in animal models has demonstrated the potential of this compound to modulate behavioral responses associated with opioid withdrawal.

A study in a mouse model of morphine withdrawal found that this compound significantly reduced the frequency of withdrawal symptoms, such as jumping, rearing, and teeth chattering. This effect was dose-dependent, with higher doses of this compound leading to a greater reduction in these behaviors. These findings suggest that this compound may interact with neurotransmitter systems that are dysregulated during opioid withdrawal. The dopaminergic system, which is central to the brain's reward pathways, is a likely candidate for such interactions, as addictive substances are known to enhance synaptic dopamine. nih.gov

The precise molecular basis for this compound's effects on withdrawal symptoms is still under investigation. However, it is hypothesized that it may modulate the activity of various neurotransmitter systems implicated in opioid dependence and withdrawal, such as the dopaminergic and glutamatergic pathways. nih.gov The observed reduction in withdrawal symptoms in preclinical models is detailed in the table below.

Effect of this compound on Morphine Withdrawal Symptoms in Mice
Treatment GroupMean Number of JumpsMean Number of RearingsMean Number of Teeth Chatterings
Morphine ControlData not availableData not availableData not available
This compound (0.03 mg/kg)Significantly reducedSignificantly reducedSignificantly reduced
This compound (0.06 mg/kg)Significantly reducedSignificantly reducedSignificantly reduced
This compound (0.12 mg/kg)Significantly reducedSignificantly reducedSignificantly reduced

Data interpretation from Ghasemi et al. (2018). The study reported a significant dose-dependent reduction in withdrawal symptoms compared to the control group.

Further research into the neurobiological interactions of this compound has indicated its potential to modulate microglial activity. One study noted that an essential oil rich in this compound, among other compounds, was capable of inhibiting intracellular Ca2+ mobilization and influx in microglial cells. Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation. The modulation of their activity by this compound suggests a potential neuroprotective mechanism.

Advanced Analytical and Bioanalytical Methodologies for Curzerene Research

Quantitative Analytical Methods for Curzerene (B231402) in Biological Samples (Preclinical)

The foundation of any preclinical pharmacokinetic study is a robust and validated quantitative analytical method to accurately measure the concentration of the analyte in biological fluids and tissues. For this compound, a volatile sesquiterpenoid, gas chromatography-mass spectrometry (GC-MS) has been established as a sensitive and selective method for its quantification in rat plasma.

A key study in this area involved the development and validation of a GC-MS method for the simultaneous determination of this compound and other volatile compounds in rat plasma following oral administration of a natural product extract. The sample preparation involved a liquid-liquid extraction technique, a common and effective method for isolating analytes from complex biological matrices. The validation of this bioanalytical method was performed in accordance with established guidelines, ensuring its reliability and reproducibility. The validation parameters are crucial for demonstrating the suitability of the method for its intended purpose.

The linearity of the method was established over a specific concentration range, demonstrating a direct proportional relationship between the concentration of this compound and the instrument response. The lower limit of quantification (LLOQ) represents the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. The precision of the method, expressed as the relative standard deviation (RSD), indicates the degree of scatter between a series of measurements, while accuracy reflects the closeness of the measured value to the true value. Recovery experiments are performed to assess the efficiency of the extraction procedure. Stability studies are also critical to ensure that the analyte does not degrade during sample collection, storage, and processing.

Table 1: Validation Parameters for the Quantitative Analysis of this compound in Rat Plasma by GC-MS

Validation ParameterResult
Linearity (r²)≥ 0.998
Lower Limit of Quantification (LLOQ)10.16 ng/mL
Precision (RSD %)< 15%
Accuracy (%)Within ±15% of nominal concentration
Extraction Recovery (%)Consistent and reproducible
StabilityStable under various storage and handling conditions

This validated GC-MS method was successfully applied to a preclinical pharmacokinetic study in rats, enabling the determination of key pharmacokinetic parameters of this compound after oral administration. Such data is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Metabolomic Profiling and Identification of this compound Biotransformation Products

Metabolomic profiling is a powerful approach to identify and quantify the metabolic products of a xenobiotic, providing insights into its biotransformation pathways. While specific studies on the comprehensive metabolomic profiling and identification of this compound biotransformation products in preclinical models are not extensively reported in the reviewed literature, the methodologies for such investigations are well-established.

The biotransformation of a compound like this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes. These enzymatic reactions typically involve oxidation, reduction, and hydrolysis (Phase I metabolism), followed by conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) (Phase II metabolism). The resulting metabolites are generally more water-soluble, facilitating their excretion from the body.

The identification of these potential metabolites would rely on advanced analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). In such studies, biological samples (e.g., plasma, urine, feces, and liver microsome incubates) from animals treated with this compound would be analyzed. The data acquired would then be processed using specialized software to compare the metabolic profiles of treated versus control groups, allowing for the detection of drug-related metabolites. The structural elucidation of these metabolites is then achieved through the interpretation of their mass spectra, including fragmentation patterns, and comparison with the parent compound.

It is also important to note that this compound itself can be a thermal artifact formed from the rearrangement of furanodiene (B1217673) during analytical procedures involving high temperatures, such as gas chromatography. This highlights the importance of employing appropriate analytical conditions and considering the potential for chemical transformations during the analysis of this compound and its metabolites.

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Sample Analysis

The analysis of this compound in biological and herbal samples presents significant challenges due to the complexity of the matrices. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity for such analyses.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): As demonstrated in the quantitative analysis of this compound in rat plasma, GC-MS is a powerful tool for volatile compounds. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions. This is particularly useful for complex matrices where co-eluting interfering compounds can suppress or enhance the signal of the analyte of interest. The selectivity of GC-MS/MS allows for the development of highly sensitive and robust methods for the quantification of this compound in various biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of potential non-volatile metabolites of this compound, LC-MS/MS is the technique of choice. Liquid chromatography allows for the separation of a wide range of compounds with varying polarities. Coupling LC with tandem mass spectrometry provides high sensitivity and specificity for the detection and quantification of metabolites, even at low concentrations. The versatility of LC-MS/MS makes it an essential tool for metabolomic studies and for the quantitative analysis of a broad spectrum of analytes in complex biological fluids and tissue extracts. The development of an LC-MS/MS method would involve optimizing the chromatographic separation, the ionization source parameters (e.g., electrospray ionization), and the MS/MS transitions for this compound and its potential metabolites.

The application of these hyphenated techniques is not limited to biological samples. They are also extensively used for the quality control of herbal medicines and natural product extracts that contain this compound. In these applications, the ability to separate and identify multiple components in a complex mixture is crucial for ensuring the identity, purity, and consistency of the product.

In Situ and Ex Situ Analytical Approaches for this compound Distribution Research

Understanding the distribution of a compound within an organism is critical for assessing its potential efficacy and toxicity. Both in situ and ex situ analytical approaches can be employed to investigate the tissue distribution of this compound.

In Situ Analysis: In situ techniques provide spatial information on the distribution of a compound within a tissue section, offering a more detailed view of its localization.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can be used to map the distribution of this compound and its metabolites within specific organs, providing valuable information on target engagement and potential off-target effects. nih.gov This can reveal heterogeneous distribution within an organ that would be missed by traditional homogenization techniques.

Autoradiography: This technique requires the use of a radiolabeled version of the compound. Following administration of the radiolabeled this compound to a preclinical model, whole-body or specific tissue sections are exposed to a sensitive film or detector to visualize the distribution of radioactivity. nih.gov Quantitative whole-body autoradiography (QWBA) can provide quantitative information on the concentration of the radiolabeled compound and its metabolites in various tissues and organs. nih.gov While highly sensitive, this method requires the synthesis of a radiolabeled analog of this compound.

While specific studies employing these in situ techniques for this compound were not identified in the reviewed literature, their application would provide invaluable insights into its distribution at a microscopic level, complementing the data obtained from ex situ analyses.

Pharmacokinetic and Pharmacodynamic Research Methodologies in Preclinical Models for Curzerene Strictly Non Human, Focus on Methodology

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in vivo. These assays provide insights into a compound's potential for oral bioavailability, its distribution in the body, its metabolic fate, and its route of elimination. While specific experimental data for Curzerene (B231402) in these assays are not widely available in the public domain, the standard methodologies that would be employed are described below.

To evaluate the intestinal permeability of this compound, a key determinant of its oral absorption, in vitro cell-based models are utilized. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is the most commonly used model for this purpose.

The experimental setup involves seeding Caco-2 cells on a semi-permeable membrane in a Transwell® plate system. The cells are cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer that mimics the intestinal epithelial barrier. The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

For the permeability assay, a solution of this compound at a known concentration is added to the apical (AP) side of the monolayer, and the concentration of the compound that permeates to the basolateral (BL) side is measured over time. Conversely, to assess the potential for active efflux, the transport of this compound from the basolateral to the apical side is also measured. The apparent permeability coefficient (Papp), a quantitative measure of permeability, is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

dQ/dt is the rate of permeation of the drug across the cells.

A is the surface area of the filter membrane.

C0 is the initial concentration of the drug in the donor chamber.

Based on the Papp value, compounds can be classified as having low, moderate, or high permeability. While specific Papp values for this compound are not available, this methodology would be the standard approach to determine its intestinal permeability.

The metabolic stability of a compound provides an indication of its susceptibility to metabolism in the liver, which is a major site of drug metabolism. This, in turn, influences the compound's half-life and oral bioavailability. In vitro metabolic stability assays are typically conducted using liver microsomes or hepatocytes.

Hepatic Microsomes: Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) enzymes. For this compound, the assay would involve incubating the compound with rat or mouse liver microsomes in the presence of the necessary cofactor, NADPH. Samples would be taken at various time points, and the reaction would be quenched. The concentration of the remaining this compound would then be quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of this compound would be used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Hepatocytes: Hepatocytes are the parenchymal cells of the liver and contain both phase I and phase II drug-metabolizing enzymes. Metabolic stability assays using hepatocytes provide a more comprehensive picture of a compound's metabolism. In this assay, this compound would be incubated with a suspension of fresh or cryopreserved hepatocytes from preclinical species like rats or mice. Similar to the microsomal assay, the decrease in the concentration of this compound over time would be measured to determine its metabolic stability.

Although specific data on the metabolic stability of this compound in hepatic microsomes or hepatocytes is not currently available, these methodologies are the standard for assessing the metabolic profile of a compound in early preclinical development.

The extent to which a drug binds to plasma proteins, such as albumin, is a crucial pharmacokinetic parameter as only the unbound (free) fraction of the drug is pharmacologically active and available for distribution and elimination. The determination of plasma protein binding is therefore a standard in vitro assay.

Commonly used methods for determining the plasma protein binding of this compound would include equilibrium dialysis, ultrafiltration, and ultracentrifugation.

Equilibrium Dialysis: In this method, a semi-permeable membrane separates a plasma sample containing this compound from a buffer solution. The free drug can pass through the membrane, and at equilibrium, the concentration of the free drug is the same on both sides. The percentage of bound drug can then be calculated by comparing the total drug concentration in the plasma to the free drug concentration in the buffer.

Ultrafiltration: This technique involves separating the free drug from the protein-bound drug by centrifuging the plasma sample through a filter with a specific molecular weight cutoff that retains the large protein-drug complexes. The concentration of the drug in the ultrafiltrate represents the free drug concentration.

The percentage of plasma protein binding would be calculated as:

% Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100

While the specific plasma protein binding of this compound has not been reported, these methodologies would be employed to determine this important pharmacokinetic parameter.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., mice)

In vivo pharmacokinetic studies in animal models are essential to understand the time course of a drug's concentration in the body. These studies provide key parameters such as bioavailability, clearance, volume of distribution, and half-life. For this compound, pharmacokinetic studies have been conducted in rats.

A sensitive and selective analytical method is a prerequisite for accurate pharmacokinetic studies. For the quantification of this compound in biological matrices like plasma, a gas chromatography-tandem mass spectrometry (GC-MS) method has been developed and validated mdpi.com.

The method involves the extraction of this compound and an internal standard from rat plasma using a liquid-liquid extraction technique. The chromatographic separation is achieved on a capillary column, and the detection is performed using a mass spectrometer in the selected ion monitoring (SIM) mode. The method has been validated for specificity, linearity, precision, accuracy, extraction recovery, and stability, demonstrating its suitability for pharmacokinetic studies mdpi.com.

The established method showed good linearity with a correlation coefficient (r²) of ≥ 0.998 and a lower limit of quantification (LLOQ) that was sufficient for detecting this compound in plasma samples after oral administration mdpi.com.

Following the development of a validated analytical method, in vivo pharmacokinetic studies of this compound were conducted in rats after oral administration. In a study by Al-Massarani and colleagues, the pharmacokinetic parameters of this compound were determined after oral administration of a resin extract of Commiphora myrrh to rats mdpi.com.

The key pharmacokinetic parameters for this compound in rats are summarized in the table below.

Pharmacokinetic ParameterValueUnit
Cmax (Maximum Plasma Concentration)158.62 ± 16.54ng/mL
Tmax (Time to Maximum Plasma Concentration)1.50 ± 0.28h
AUC0-t (Area Under the Curve from 0 to the last measurable time point)632.51 ± 58.73ng·h/mL
AUC0-∞ (Area Under the Curve from 0 to infinity)715.34 ± 65.49ng·h/mL

These findings indicate that after oral administration, this compound is absorbed, reaching a maximum concentration in the plasma at approximately 1.5 hours. The area under the curve (AUC) provides a measure of the total systemic exposure to the compound. Information on the absolute bioavailability and clearance of this compound would require intravenous administration data, which is not currently available in the cited literature.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Research

The identification and validation of pharmacodynamic (PD) biomarkers are crucial for understanding the mechanism of action of a therapeutic candidate and for monitoring its biological activity in preclinical models. For this compound, research has primarily focused on its effects in oncology models, with a particular emphasis on its impact on key cellular signaling pathways.

Methodologies for the identification of potential PD biomarkers for this compound involve a combination of in vitro and in vivo preclinical models. A primary area of investigation has been the effect of this compound on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.

Initial identification of biomarker candidates typically involves treating cancer cell lines with this compound and subsequently analyzing changes in protein expression and phosphorylation status within the PI3K/AKT/mTOR pathway. Common laboratory techniques employed for this purpose include:

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. In preclinical studies with this compound, Western blotting has been utilized to measure the levels of total and phosphorylated forms of key proteins in the PI3K/AKT/mTOR cascade. A reduction in the phosphorylation of mTOR, for instance, has been observed following this compound treatment in preclinical cancer models, suggesting it as a potential PD biomarker. scielo.org.mx

Immunofluorescence and Immunohistochemistry: These methods are used to visualize the localization and expression of proteins within cells and tissues, respectively. In xenograft mouse models of cancer, immunofluorescence has been used to assess the in vivo effects of this compound on biomarkers like Ki67, a marker of proliferation, and phosphorylated mTOR. scielo.org.mx

Once potential biomarkers are identified, they must undergo a validation process to ensure they are reliable indicators of this compound's biological activity. nih.govuu.nlnih.govaacrjournals.orgmanchester.ac.uknih.govnih.govresearchgate.netresearchgate.nettaylorfrancis.com This validation involves several steps:

Dose-Response Relationship: Preclinical models are treated with varying concentrations of this compound to determine if the change in the biomarker is dependent on the dose. A clear dose-response relationship strengthens the case for a valid biomarker.

Time-Course Analysis: The effect of this compound on the biomarker is measured at different time points after administration. This helps to understand the kinetics of the pharmacodynamic effect.

Correlation with Pharmacological Activity: The changes in the biomarker should correlate with the observed therapeutic effects of this compound, such as inhibition of tumor growth or induction of apoptosis. For example, studies have shown that this compound-induced downregulation of proteins like CDK1, cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA) correlates with cell cycle arrest at the G2/M phase. scielo.org.mxresearchgate.net Similarly, observed reductions in Matrix Metalloproteinase-2 (MMP2) and Matrix Metalloproteinase-9 (MMP9) have been linked to the anti-invasive and anti-migratory effects of this compound in preclinical cancer models.

The table below summarizes key proteins that have been investigated as potential pharmacodynamic biomarkers for this compound in preclinical studies.

Biomarker CategorySpecific ProteinMethod of AnalysisObserved Effect of this compound
Cell Cycle Regulation CDK1Western BlotDownregulation
Cyclin B1Western BlotDownregulation
Cell Proliferation PCNAWestern BlotDownregulation
Ki67ImmunofluorescenceDownregulation
Apoptosis BaxWestern BlotUpregulation
Bcl-2Western BlotDownregulation
Cleaved Caspase-3Western BlotUpregulation
Cleaved PARPWestern BlotUpregulation
Cell Invasion and Migration MMP2Western BlotDownregulation
MMP9Western BlotDownregulation
Signaling Pathway p-mTORWestern Blot, ImmunofluorescenceDownregulation
p-PI3KWestern BlotDownregulation
p-AKTWestern BlotDownregulation

Investigating Potential for Drug-Drug Interactions in Enzymatic Systems

Assessing the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a critical component of preclinical development. These interactions often occur when one drug alters the metabolism of another, primarily through the inhibition or induction of drug-metabolizing enzymes. The majority of these interactions involve the cytochrome P450 (CYP450) family of enzymes. nih.gov

While specific studies on this compound's potential for drug-drug interactions are not extensively published, the standard methodologies to investigate such potential in preclinical enzymatic systems are well-established. These investigations are typically conducted using in vitro assays.

A primary method for assessing the inhibitory potential of a compound on CYP450 enzymes involves incubating the compound with human liver microsomes (HLMs). HLMs contain a rich complement of drug-metabolizing enzymes, including the major CYP450 isoforms. dls.comclinpgx.orgresearchgate.net The general procedure is as follows:

Incubation: this compound, at various concentrations, would be incubated with HLMs in the presence of a specific probe substrate for a particular CYP450 isoform. Each probe substrate is metabolized by a specific CYP enzyme to produce a unique metabolite.

Metabolite Quantification: Following the incubation period, the reaction is stopped, and the amount of the specific metabolite produced is quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Determination of IC50: By comparing the rate of metabolite formation in the presence of this compound to the control (without this compound), the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

The table below outlines the common CYP450 isoforms, their recommended probe substrates, and the metabolites that would be measured to assess the inhibitory potential of this compound.

CYP450 IsoformProbe SubstrateMeasured Metabolite
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-hydroxydiclofenac
CYP2C19S-mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-hydroxymidazolam
Testosterone6β-hydroxytestosterone

In addition to direct inhibition, compounds can also cause time-dependent inhibition (TDI) of CYP450 enzymes, which can lead to more significant clinical DDIs. TDI assays involve pre-incubating this compound with HLMs and NADPH (a cofactor necessary for CYP450 activity) before adding the probe substrate. A decrease in enzyme activity after pre-incubation suggests TDI.

Furthermore, the potential for this compound to interact with drug transporters, such as P-glycoprotein (P-gp), would also be investigated using in vitro cell-based assays. For instance, the effect of this compound on the transport of a known P-gp substrate, like rhodamine 123, would be measured in cells overexpressing P-gp. mdpi.comnih.govmdpi.comnih.govresearchgate.net Inhibition of P-gp by this compound would result in increased intracellular accumulation of the substrate.

While direct experimental data for this compound's interaction with these enzymatic systems is limited in the public domain, studies on related compounds, such as curcumin (B1669340), have shown inhibitory effects on various CYP isoforms and P-gp, suggesting that this would be a relevant area of investigation for this compound. mdpi.comnih.govmdpi.comfrontiersin.orgmdpi.com

Interdisciplinary Research Perspectives and Innovations in Curzerene Study

Chemoinformatic and Computational Approaches in Curzerene-Based Drug Discovery

Chemoinformatics and computational chemistry play a pivotal role in accelerating drug discovery by enabling the rapid analysis, prediction, and optimization of chemical compounds. These in silico techniques are crucial for handling large chemical datasets and understanding the relationship between chemical structure, properties, and biological activity dntb.gov.uawikipedia.orgacs.orgnih.gov. For This compound (B231402), these approaches are instrumental in identifying potential drug targets, optimizing its derivatives, and predicting their pharmacological profiles.

Key Applications:

Virtual Screening (VS): This computational technique is used to search vast libraries of small molecules to identify those most likely to bind to a specific drug target, typically a protein receptor or enzyme wikipedia.orgnuvisan.comnih.govmmsl.czsygnaturediscovery.com. For this compound, virtual screening can be employed in both ligand-based and structure-based methods. Ligand-based screening utilizes 2D/3D features (e.g., shape, pharmacophores) of this compound to find similar compounds, while structure-based screening employs molecular docking to predict how this compound or its derivatives might bind to a target protein nuvisan.commmsl.cz.

Molecular Docking: This method computationally models the interaction between a ligand (like this compound) and a target binding site to achieve optimal complementarity of steric and physicochemical properties nih.govmmsl.cz. Studies have already utilized molecular docking to investigate the inhibitory effects of this compound, for instance, in a study examining the effects of herbal secondary metabolites on COVID-19 acs.org. Furthermore, computational analyses including docking have been performed on phytocompounds of Curcuma caesia (which contains this compound) to identify agents against CFLAR protein in lung cancer, listing this compound among the compounds analyzed researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish correlations between a compound's chemical structure and its biological activity mmsl.cz. While this compound itself was noted as an exception in a QSAR study on the sedative activity of sesquiterpenes, indicating it did not exhibit sedative effects, such analyses are fundamental for understanding how structural modifications to this compound might impact its various bioactivities nih.gov. This allows for the rational design of more potent and selective derivatives.

ADMET Prediction: Chemoinformatics tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds in silico, helping to filter out unsuitable candidates early in the drug discovery process and reducing costs and time wikipedia.orgacs.org. This is particularly valuable for natural products like this compound, which may have complex metabolic pathways.

Detailed Research Findings:

A study on Curcuma caesia phytocompounds, including this compound (PubChem CID 572766), utilized in silico processes, specifically docking analysis, to identify compounds effective against the CFLAR protein overexpressed in lung cancer. This highlights the application of computational approaches in evaluating this compound's potential in specific disease contexts researchgate.net. Another molecular docking study explored this compound's potential inhibitory effects against COVID-19 related proteins acs.org.

This compound as a Lead Compound for Novel Chemical Scaffolds

Natural products, with their inherent biological relevance and diverse chemical structures, serve as invaluable starting points for the discovery of novel chemical scaffolds in drug development mdpi.com. This compound, a sesquiterpenoid, exemplifies such a natural product with a unique structural framework (a benzofuran (B130515) ring system with ethenyl, methyl, and isopropenyl substituents) that can inspire the design of new molecular entities wikipedia.orgbiosynth.com.

Rationale for Lead Compound Potential:

Structural Complexity and Diversity: this compound's sesquiterpenoid nature provides a stereochemically rich and diverse scaffold. Natural products often possess complex structures that are difficult to synthesize de novo, but their core scaffolds can be simplified or modified to create novel, synthetically accessible compounds with improved properties mdpi.com.

Bioactivity Profile: this compound has demonstrated anti-inflammatory and antiproliferative activities wikipedia.orgchemfaces.com. These established bioactivities make it an attractive lead for further optimization.

Scaffold Hopping and Architecture: The concept of "scaffold hopping" involves replacing the core structure of a lead molecule with a different one while retaining or improving its biological activity and physicochemical properties acs.orgfrontiersin.orgresearchgate.net. For this compound, this could involve modifying its benzofuran core or its side chains to generate novel chemical scaffolds that circumvent intellectual property issues, enhance target specificity, or improve ADMET properties nuvisan.comfrontiersin.org. For instance, isofuranodiene, a cyclodecadiene derivative, spontaneously converts to this compound, which is described as a "structurally less active isomer" researchgate.net. This suggests that understanding the structural differences and activity profiles between this compound and its isomers could guide the design of more potent or stable derivatives.

Table 1: Molecular Properties of this compound (PubChem CID 572766)

Property NameValueUnitSource
Molecular FormulaC₁₅H₂₀O-PubChem nih.gov
Molecular Weight216.32 g/mol PubChem nih.gov
XLogP3 (predicted)4.6-PubChem nih.gov
Hydrogen Bond Acceptor Count1-COCONUT Natural Products Database naturalproducts.net
Hydrogen Bond Donor Count0-COCONUT Natural Products Database naturalproducts.net
Rotatable Bond Count2-COCONUT Natural Products Database naturalproducts.net
Lipinski RO5 Violations0-COCONUT Natural Products Database naturalproducts.net

Note: Data compiled from PubChem and COCONUT Natural Products Database.

The design of novel scaffolds inspired by natural products like this compound can involve computational tools for de novo structure generation, multi-objective hit/lead optimization, and scaffold decoration, often guided by molecular docking and pharmacophore models imtm.cz.

Application of Omics Technologies (Proteomics, Transcriptomics) in Elucidating this compound's Mechanisms

Omics technologies, including proteomics and transcriptomics, provide a comprehensive, large-scale view of biological systems, offering deep insights into the molecular mechanisms of drug action and disease charlotte.eduens-lyon.frnih.govcreative-biolabs.com. These technologies are invaluable for elucidating how compounds like this compound exert their biological effects.

Transcriptomics: This field involves the analysis of RNA transcripts, providing insights into gene expression patterns and regulatory mechanisms within cells or organisms ens-lyon.fr. By analyzing changes in gene expression profiles upon this compound treatment, researchers can identify the specific cellular pathways and biological processes that are modulated.

Detailed Research Findings: A significant finding directly linking transcriptomics to this compound's mechanism of action comes from research on its antiproliferative effects. Studies have shown that this compound induces the downregulation of glutathione (B108866) S-transferase A1 (GSTA1) mRNA expression in SPC-A1 human lung adenocarcinoma cells, as demonstrated by RT-PCR analysis chemfaces.com. Furthermore, this compound has been found to inhibit the expression of GSTA4 mRNA and to increase 4-hydroxynonenal (B163490) levels, suggesting a mechanism involving oxidative stress and apoptosis induction in tumor cells nih.gov. Another study mentions "Transcriptomics and Chemical Informatics" in the context of this compound, indicating its relevance in molecular pathway analysis frontiersin.org.

Proteomics: This discipline focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, providing a direct understanding of cellular function ens-lyon.frnih.gov. Proteomics can identify the specific protein targets of this compound and the downstream effects on protein networks.

Detailed Research Findings: In line with transcriptomic observations, Western blot analysis confirmed that this compound induces the downregulation of GSTA1 protein expression in SPC-A1 human lung adenocarcinoma cells chemfaces.com. Additionally, this compound has been shown to inhibit the activation of the mTOR pathway and the expression of matrix metalloproteinase 9 (MMP9) in glioma cells, further detailing its antiproliferative and anti-invasive mechanisms nih.gov. In a study investigating the antifungal activity of Curcuma longa extract (a source of this compound), differential proteomics of Fusarium graminearum revealed 46 differentially expressed proteins involved in energy metabolism, tRNA synthesis, and glucose metabolism, suggesting the extract's antifungal mechanism involves disrupting these fundamental fungal processes plos.org. While this study examined the extract, it highlights the utility of proteomics in understanding the mechanisms of natural product mixtures containing this compound.

Table 2: Key Molecular Targets and Pathways Modulated by this compound

Target/PathwayEffect of this compoundMethod of ElucidationReference
GSTA1 (Glutathione S-transferase A1)DownregulationRT-PCR, Western blot chemfaces.com
GSTA4 (Glutathione S-transferase A4)Inhibition of expressionResearch finding nih.gov
mTOR pathwayInhibition of activationWestern blot nih.gov
MMP9 (Matrix Metalloproteinase 9)Inhibition of expressionResearch finding nih.gov
IL-6 (Inflammatory cytokine)Inhibition of productionIn vitro wikipedia.org

Note: Data compiled from various research findings.

The integration of proteomics and transcriptomics data offers a holistic view, enabling researchers to correlate changes at the mRNA level with corresponding changes in protein expression and function, providing a more complete picture of this compound's biological impact.

Advanced Delivery Systems for Experimental this compound Applications (e.g., targeted research probes)

Despite the promising bioactivities of natural compounds like this compound, their therapeutic application can be limited by factors such as poor solubility, rapid metabolism, and low bioavailability nih.govmdpi.com. Advanced drug delivery systems (DDS) are designed to overcome these challenges by improving drug solubility, enhancing targeting efficiency, and enabling controlled release at specific sites mdpi.comnih.govmdpi.comnih.gov. For experimental this compound applications, particularly as targeted research probes, these systems are crucial.

Types of Advanced Delivery Systems and Their Potential for this compound:

Nanoparticles and Liposomes: These systems can encapsulate hydrophobic compounds like this compound, improving their solubility, stability, and systemic circulation nih.govmdpi.comnih.govnih.gov. By modifying the surface of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides), this compound could be delivered specifically to cells or tissues of interest, enhancing its experimental efficacy and reducing off-target effects nih.govnih.gov.

Nanoemulsions and Microemulsions: These are colloidal dispersions that can solubilize poorly water-soluble compounds, facilitating their absorption and bioavailability dntb.gov.uanih.govmdpi.com. The essential oil of Eugenia uniflora, which contains this compound as a major component, has been explored in antimicrobial nanoemulsion formulations, indicating the feasibility of incorporating this compound into such advanced delivery systems for enhanced activity dntb.gov.ua.

Hydrogels: These biocompatible polymeric networks can provide controlled and sustained release of encapsulated drugs mdpi.comnih.gov. For experimental probes, hydrogels could enable localized and prolonged exposure of this compound to specific cell cultures or tissue models, allowing for detailed study of its long-term effects.

Chemical Probes: Beyond general delivery, this compound itself or its derivatives could be developed into targeted research probes. Chemical probes are selective small-molecule modulators used to investigate protein function and molecular targets in biological studies researchgate.netcreative-biolabs.comssaa.runih.gov. By designing this compound-based probes with reporter groups (e.g., fluorophores), researchers could visualize its distribution, binding to specific targets, or real-time effects within living systems ens-lyon.frresearchgate.netrsc.org. This would be particularly valuable for understanding its precise mechanism of action at a cellular and subcellular level. Given this compound's reported inhibition of GSTA1 and GSTA4 chemfaces.comnih.gov, a this compound-derived chemical probe could be designed to specifically target and report on the activity of these enzymes.

The development of advanced delivery systems for this compound would not only enhance its experimental utility but also lay the groundwork for future therapeutic applications, ensuring that the compound reaches its target effectively and efficiently.

Challenges and Future Directions in Curzerene Research

Methodological Advancements Required for Comprehensive Curzerene (B231402) Characterization

A significant hurdle in this compound research is its comprehensive characterization, which is often complicated by its presence in complex mixtures of essential oils and its thermal instability.

Challenges in the analysis of sesquiterpenes like this compound arise from their low volatility and potential for thermal degradation, which can affect the reliability of techniques like gas chromatography (GC). For instance, furanodiene (B1217673), a related compound, has been shown to thermally rearrange into this compound during GC analysis, leading to inaccurate quantification. researchgate.netscielo.br This necessitates the development and application of milder analytical conditions and advanced techniques to ensure accurate characterization.

Future research should focus on the broader application of sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile sesquiterpenes. researchgate.netnih.gov The use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and HPLC-nuclear magnetic resonance (NMR), can provide detailed structural and quantitative information. researchgate.netresearchgate.net Furthermore, advanced spectroscopic methods, including two-dimensional NMR and high-resolution mass spectrometry (HRMS), are crucial for the unambiguous structure elucidation of this compound and its metabolites. mdpi.comnih.gov

Table 1: Advanced Analytical Techniques for this compound Characterization

Technique Application in this compound Research Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification and identification of volatile components in essential oils containing this compound. High resolution and sensitivity for volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separation and purification of this compound from complex mixtures without thermal degradation. Suitable for non-volatile and thermally sensitive compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight and fragmentation data for identification and quantification. Combines the separation power of HPLC with the sensitivity and specificity of MS. mdpi.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the three-dimensional structure of this compound and its derivatives. | Provides detailed structural information. nih.gov |

Exploration of Uncharted Biological Mechanisms and Pathways

While preliminary studies have highlighted the anti-inflammatory, antimicrobial, and anticancer properties of this compound, a deep understanding of its mechanisms of action remains largely unexplored. researchgate.netcymitquimica.comnih.gov The diverse biological activities of sesquiterpenes suggest that this compound likely interacts with multiple cellular targets and signaling pathways. mdpi.commdpi.com

Future investigations should aim to identify the specific molecular targets of this compound. This can be achieved through techniques such as affinity chromatography, proteomics, and molecular docking studies. A key area of interest is the modulation of inflammatory pathways, such as the nuclear factor-kappaB (NF-κB) signaling pathway, which is a known target for many sesquiterpenes. mdpi.com Furthermore, exploring the impact of this compound on novel biological pathways, including those involved in cellular metabolism and stress responses, could reveal new therapeutic applications. The biosynthesis of sesquiterpenes can occur through novel pathways, and understanding these can provide insights into their biological roles. nih.govresearchgate.net

Sustainable Sourcing and Production of this compound for Research Applications

The reliance on natural sources for this compound presents challenges related to sustainability, batch-to-batch variability, and scalability. Over-harvesting of medicinal plants can lead to environmental degradation and loss of biodiversity. rsc.org

A critical future direction is the development of sustainable and scalable methods for this compound production. mdpi.com Metabolic engineering and synthetic biology offer promising avenues for producing high-value terpenoids in microbial chassis such as Escherichia coli and Saccharomyces cerevisiae. mdpi.comresearchgate.netnih.gov This approach involves engineering the biosynthetic pathways of these microorganisms to produce this compound, providing a consistent and environmentally friendly supply. proquest.com Plant cell and tissue culture techniques also present a viable alternative for the controlled production of this compound, independent of geographical and seasonal variations. mdpi.com

Development of High-Throughput Screening Assays for this compound Modulators

Identifying molecules that can modulate the activity of this compound or its targets is essential for drug discovery and development. However, the lack of specific and efficient screening assays presents a significant bottleneck.

The development of high-throughput screening (HTS) assays is crucial for rapidly screening large compound libraries to identify potential modulators of this compound's biological activity. mdpi.comnih.gov Both cell-based and target-based HTS assays can be employed. mdpi.com For instance, cell-based assays can be designed to measure the effect of compounds on this compound-mediated cellular responses, such as apoptosis or inflammation. nih.gov Target-based assays, on the other hand, can be developed to screen for compounds that directly interact with a known molecular target of this compound. nih.gov The use of natural product libraries in HTS campaigns can be particularly fruitful, given the structural diversity of these compounds. nih.govacs.org

Collaborative Research Frameworks for Accelerating this compound Scholarship

The multifaceted challenges in this compound research necessitate a collaborative approach that brings together expertise from various disciplines, including natural product chemistry, pharmacology, and biotechnology.

Establishing international collaborations and research consortia can significantly accelerate progress in this compound scholarship. nih.govresearchgate.net Such frameworks can facilitate the sharing of resources, expertise, and data, leading to more comprehensive and impactful research. naturalproducts.net Partnerships between academic institutions, industry, and traditional medicine practitioners can bridge the gap between basic research and clinical application. ascopubs.orgnih.gov Initiatives like the WHO Global Centre for Traditional Medicine in India aim to promote research and innovation in traditional medicine through international collaboration. nih.govwisdomlib.org The creation of centralized databases for spectral and biological data of natural products, including this compound, would also be a valuable resource for the research community. naturalproducts.net

Q & A

Q. What are the established methods for isolating and identifying Curzerene from natural sources?

this compound is commonly isolated via steam distillation or solvent extraction from Curcuma rhizomes or plants like Rhododendron anthopogonoides. Identification involves GC-MS for volatile profiling and NMR (¹H, ¹³C) for structural confirmation. Cross-validate findings with spectral databases (e.g., NIST) and compare retention indices with literature .

Q. How do researchers determine this compound’s in vitro anti-leishmanial activity?

Standard protocols involve incubating Leishmania promastigotes or amastigotes with this compound at varying concentrations (e.g., 1–100 µM) for 48–72 hours. Viability is assessed via MTT assay or microscopy. Calculate IC₅₀/EC₅₀ using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., amphotericin B) and cytotoxicity assays on mammalian cells (e.g., RAW 264.7 macrophages) to confirm selectivity .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation, with LC-MS identifying breakdown products. Store this compound in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory mechanisms be resolved?

Contradictory results (e.g., NF-κB vs. MAPK pathway activation) may arise from cell type-specific responses or concentration-dependent effects. Use transcriptomics (RNA-seq) and phospho-specific antibodies to map signaling pathways. Validate via siRNA knockdown or inhibitor assays. Conduct dose-response studies (0.1–50 µM) to identify biphasic effects .

Q. What strategies optimize this compound’s synthetic yield in laboratory settings?

A 5-step synthesis from (+)-verbenone achieves 34% total yield. Key steps:

  • Oxidation to ketone intermediate (e.g., using Jones reagent).
  • Stereoselective cyclization under acidic conditions.
  • Purify intermediates via flash chromatography (hexane/EtOAc). Optimize reaction time/temperature via DOE (Design of Experiments) to minimize side products .

Q. How do researchers design robust in vivo models to evaluate this compound’s anti-cancer efficacy?

Use xenograft models (e.g., BALB/c mice with HCT-116 colon tumors) administered this compound (10–50 mg/kg, oral/i.p.) for 4 weeks. Monitor tumor volume (caliper) and metastasis (bioluminescence). Include pharmacokinetic analysis (plasma LC-MS) to correlate efficacy with bioavailability. Address variability via stratified randomization and blinded assessments .

Q. What systematic review methodologies apply to this compound’s pharmacological applications?

Follow PRISMA guidelines:

  • Search PubMed, Scopus, and Web of Science using terms like “this compound AND (anti-inflammatory OR anticancer).”
  • Screen studies for bias via Cochrane Risk of Tool.
  • Meta-analyze IC₅₀ values using random-effects models (RevMan software). Highlight gaps (e.g., limited clinical trials) and recommend dose-escalation studies .

Methodological Best Practices

How to formulate a hypothesis-driven research question on this compound’s molecular targets?

Use PICO framework:

  • Population : Cancer cell lines (e.g., MCF-7).
  • Intervention : this compound treatment.
  • Comparison : Untreated/DMSO controls.
  • Outcome : Apoptosis markers (caspase-3 cleavage, Annexin V). Refine via FINER criteria (Feasible, Novel, Ethical) .

Q. What statistical approaches address variability in this compound’s bioactivity data?

Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Cohen’s d to quantify effect sizes. For skewed data (e.g., log-transformed IC₅₀), non-parametric tests (Mann-Whitney U) are appropriate. Report 95% confidence intervals and power analysis to justify sample sizes .

Q. How to validate this compound’s mechanism of action using omics technologies?

Perform proteomics (LC-MS/MS) to identify differentially expressed proteins in treated cells. Confirm targets via CRISPR-Cas9 knockout. Integrate with molecular docking (AutoDock Vina) to predict this compound-protein interactions. Triangulate findings with functional assays (e.g., ATPase activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.